molecular formula C7H17BrN2S B7890736 S-hexylthiouronium bromide

S-hexylthiouronium bromide

Cat. No. B7890736
M. Wt: 241.19 g/mol
InChI Key: VHZGNAKGLCEJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-hexylthiouronium bromide is a useful research compound. Its molecular formula is C7H17BrN2S and its molecular weight is 241.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Rocuronium Bromide's Role in Inflammation and Pain: Rocuronium bromide, a neuromuscular blocking drug, was studied for its effects on inflammation and pain in endothelial cells. This research could be relevant to understanding similar compounds like S-hexylthiouronium bromide in medical applications (Baek et al., 2016).

  • Bromide Ions in PPCPs Degradation: A study on the role of bromide ions in the degradation of pharmaceuticals and personal care products during UV/chlorine treatment could provide insights into how bromide-containing compounds like this compound behave in environmental contexts (Cheng et al., 2018).

  • Bromoxynil Herbicide's Impact on Soil: Research on the degradation of bromoxynil herbicide and its effect on bacterial diversity in soil may offer perspective on the environmental impact of bromide-containing compounds (Baxter & Cummings, 2008).

  • Alternatives to Methyl Bromide in Agriculture: A study on alternatives to methyl bromide for pest and pathogen control in agriculture could provide context for the use of other bromide compounds in similar applications (Schneider et al., 2003).

  • Bromide's Effect on Haloacetic Acid Speciation: Investigating the effect of bromide ion on the distribution of haloacetic acid species during water treatment processes might offer insights into the behavior of bromide compounds in water systems (Cowman & Singer, 1996).

  • Antimicrobial Activity of Ionic Liquids: A study on the toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids, which include bromide ions, may provide information relevant to the biological applications of this compound (Docherty & Kulpa, 2005).

  • Bromide in the Natural Environment: Research on the occurrence and toxicity of bromide in the environment could provide background information on the broader implications of using bromide-containing compounds (Flury & Papritz, 1993).

properties

IUPAC Name

[amino(hexylsulfanyl)methylidene]azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S.BrH/c1-2-3-4-5-6-10-7(8)9;/h2-6H2,1H3,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZGNAKGLCEJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC(=[NH2+])N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.